

DFT Analysis of Edotecarin: Key Findings

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Compound Focus: Edotecarin

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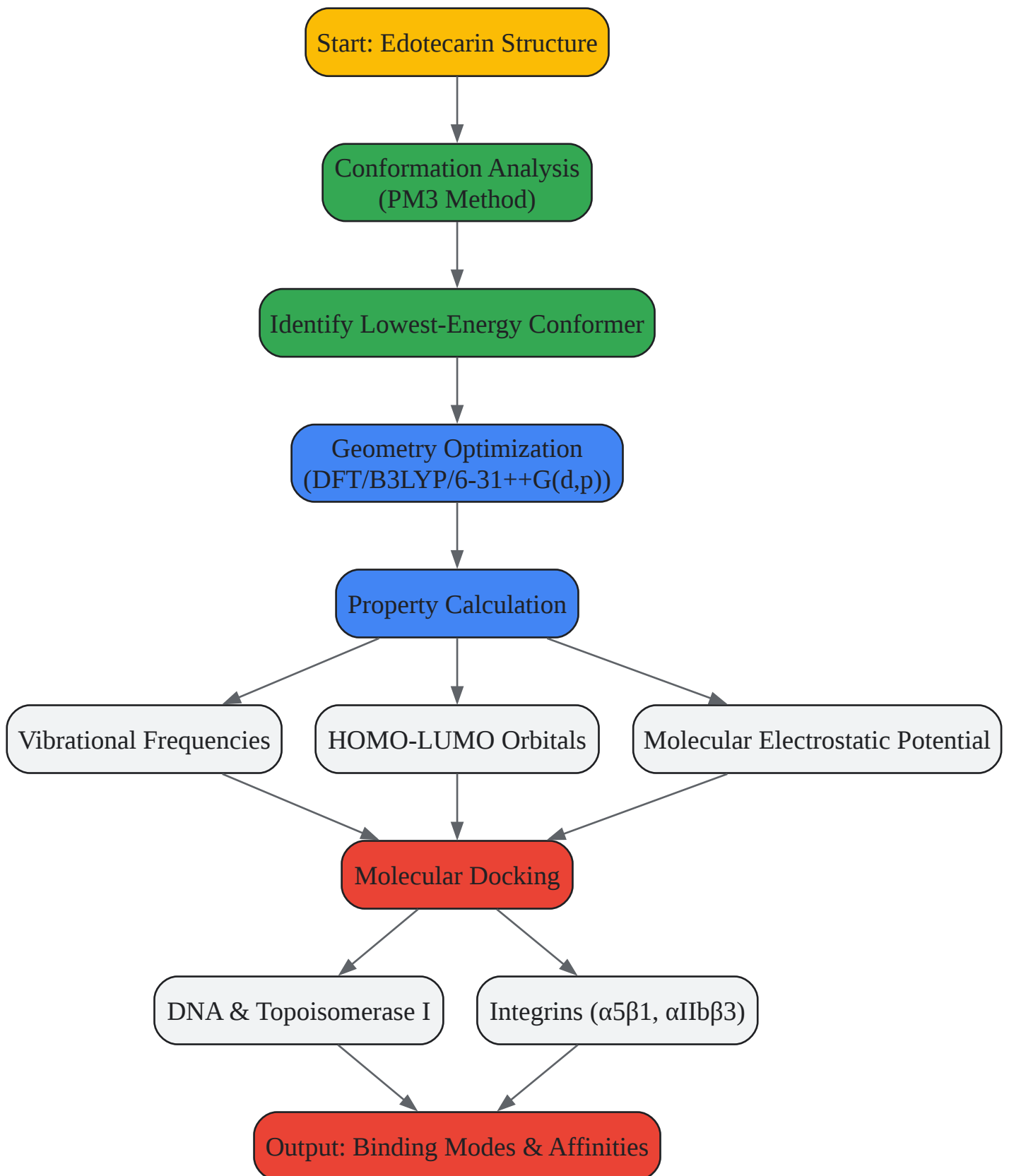
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The table below summarizes the core methodologies and findings from a dedicated molecular modeling study on **Edotecarin** [1].

Aspect of Analysis	Methodology / Key Finding
Initial Conformation Analysis	Performed with the PM3 semi-empirical method ; identified six stable conformers.
DFT Optimization	Used DFT/B3LYP functional with the 6-31++G(d,p) basis set on the lowest-energy conformer.
Electronic Properties	Calculated HOMO-LUMO orbitals and Molecular Electrostatic Potential (MEP) at the same DFT level.
Molecular Docking Targets	DNA, Topoisomerase I, DNA-Topoisomerase I complex, $\alpha 5\beta 1$ and $\alpha 11\beta 3$ integrins.

Computational Workflow

The study followed a logical sequence from initial structure preparation to the final prediction of biological interactions. The workflow can be visualized as follows:



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References

1. Molecular Modeling, DFT Quantum Chemical Analysis, and ... [openaccess.iku.edu.tr]

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